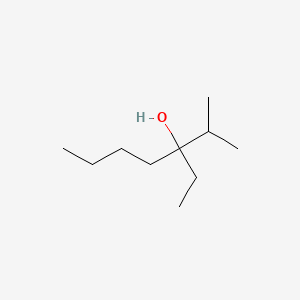

3-Ethyl-2-methylheptan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66719-37-7 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

3-ethyl-2-methylheptan-3-ol |

InChI |

InChI=1S/C10H22O/c1-5-7-8-10(11,6-2)9(3)4/h9,11H,5-8H2,1-4H3 |

InChI Key |

GYCRUUSYQLIIBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 2 Methylheptan 3 Ol and Analogous Structures

Organometallic Approaches in Tertiary Alcohol Synthesis

Organometallic reagents are a cornerstone in the synthesis of tertiary alcohols due to their ability to form carbon-carbon bonds with high efficiency. The Grignard reaction, in particular, stands out as a classic and versatile method.

Grignard Reagent Mediated Carbon-Carbon Bond Formation

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone. libretexts.orgorganicchemistrytutor.comlibretexts.org For the synthesis of 3-ethyl-2-methylheptan-3-ol, a plausible Grignard-based approach would involve the reaction of a ketone with an appropriate Grignard reagent. One potential route is the reaction of 2-pentanone with ethylmagnesium bromide, followed by an acidic workup to yield the target tertiary alcohol.

The general mechanism involves the Grignard reagent, acting as a carbanion, attacking the electrophilic carbonyl carbon. libretexts.orglibretexts.org This initial addition forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of this intermediate with a dilute acid yields the final tertiary alcohol. libretexts.orglibretexts.org The versatility of the Grignard reaction allows for multiple disconnection approaches to a target tertiary alcohol. For a tertiary alcohol, there are three possible combinations of a ketone and a Grignard reagent that can lead to the desired product. libretexts.org

Table 1: Potential Grignard Reactions for the Synthesis of this compound

| Ketone Reactant | Grignard Reagent | Resulting Alcohol |

| Heptan-3-one | Methylmagnesium bromide | This compound |

| 2-Methylheptan-3-one | Ethylmagnesium bromide | This compound |

| 3-Ethylheptan-2-one | Methylmagnesium bromide | This compound |

Optimization of Reaction Conditions for Stereocontrol in Tertiary Alcohol Synthesis

Achieving stereocontrol in the synthesis of chiral tertiary alcohols via Grignard reactions is a significant challenge due to the high reactivity of Grignard reagents. acs.org However, several strategies can be employed to influence the stereochemical outcome.

The choice of solvent can significantly impact the reaction. numberanalytics.com While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are common, other solvents can be used to modulate reactivity and selectivity. numberanalytics.comrsc.org Temperature control is also critical; Grignard reactions are often performed at low temperatures to minimize side reactions and improve selectivity. numberanalytics.com

The steric bulk of both the Grignard reagent and the ketone substrate plays a crucial role in the diastereoselectivity of the addition. rsc.orgrsc.org In some cases, increasing the steric hindrance of the Grignar reagent can lead to improved stereoselectivity. rsc.orgrsc.org The use of chiral ligands or auxiliaries can induce enantioselectivity in the addition of Grignard reagents to prochiral ketones, providing a pathway to optically active tertiary alcohols. acs.orgresearchgate.netrsc.org The addition of certain salts, like lithium chloride (LiCl) or cerium(III) chloride (CeCl₃), can enhance the reactivity and selectivity of Grignard reagents. numberanalytics.com

Catalytic Synthetic Routes to Branched Tertiary Alcohols

Catalytic methods offer an attractive alternative to stoichiometric organometallic reactions, often providing milder reaction conditions and improved efficiency.

Transition Metal-Catalyzed Carbonyl Additions

Transition metal catalysts, particularly those based on rhodium, palladium, nickel, and copper, have been developed for the addition of various nucleophiles to carbonyl compounds. wiley.com These catalytic systems can facilitate the formation of tertiary alcohols from aldehydes and ketones. wiley.com For instance, nickel-catalyzed coupling reactions have demonstrated the ability to activate α-olefins to add to carbonyl groups, yielding allylic alcohols. nih.gov Transition metal catalysis can also be employed in the arylation and alkylation of alcohols, although this is more focused on functionalizing existing alcohols rather than constructing the tertiary carbon center itself. acs.org

Some transition metal-catalyzed reactions proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone in situ, which then reacts with a nucleophile before being reduced back to a more substituted alcohol. dicp.ac.cn

Biocatalytic and Chemo-Enzymatic Approaches for Stereoisomers of this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, including the stereoisomers of tertiary alcohols. nih.gov

Enzymes such as lipases, esterases, and proteases can be used for the kinetic resolution of racemic tertiary alcohols. rsc.org This process involves the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the two. rsc.org However, the steric hindrance of tertiary alcohols can make them challenging substrates for many wild-type enzymes. acs.orgnih.gov

To overcome these limitations, chemo-enzymatic strategies have been developed. These methods combine chemical synthesis with enzymatic reactions to achieve the desired stereoselectivity. nih.gov For example, a racemic tertiary alcohol can be synthesized chemically and then resolved using an enzyme. nih.gov Another approach involves the enzymatic reduction of a prochiral ketone. For instance, the four stereoisomers of 4-methylheptan-3-ol, an analog of the target compound, have been synthesized using a one-pot, two-enzyme system involving an ene-reductase and an alcohol dehydrogenase. researchgate.netmdpi.com

Directed evolution and rational protein design are being used to engineer enzymes with improved activity and selectivity towards sterically demanding tertiary alcohols. nih.gov The discovery of specific amino acid motifs within an enzyme's active site that are crucial for accepting bulky substrates is facilitating the identification and development of new biocatalysts for this purpose. nih.gov

Enantioselective Reductions Utilizing Ene-Reductases and Alcohol Dehydrogenases

Ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that catalyze the reduction of carbon-carbon double bonds and carbonyl groups, respectively, with high enantioselectivity. frontiersin.orgwiley.com These enzymes, often used in tandem, can convert prochiral unsaturated aldehydes or ketones into chiral saturated alcohols. researchgate.net

The process typically involves the ERED-catalyzed reduction of a C=C double bond in an α,β-unsaturated carbonyl compound, followed by the ADH-catalyzed reduction of the resulting saturated aldehyde or ketone to the corresponding alcohol. researchgate.net The stereochemical outcome of the reaction is determined by the specific enzymes used, as they exhibit distinct preferences for the substrate's stereoisomers. nih.govacs.org The use of whole-cell biocatalysts overexpressing these enzymes is a common strategy. wiley.com

Table 1: Examples of Ene-Reductase and Alcohol Dehydrogenase in Asymmetric Synthesis

| Enzyme System | Substrate Type | Product Type | Key Features |

| Ene-reductase (OYE family) & ADH | α,β-Unsaturated aldehydes | Chiral saturated alcohols | High yields and enantioselectivities. researchgate.net |

| Ene-reductases (EREDs) | Cyclobutenones | Chiral cyclobutanones | Good yields and high enantiomeric excesses (up to 99%). wiley.com |

| Acetophenone reductase (GcAPRD) | Aliphatic ketones | (S)-alcohols | High enantioselectivity for ketones with small substituent differences. nih.gov |

Lipase-Mediated Transformations for Chiral Alcohol Derivatization

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols. jocpr.com This method relies on the enzyme's ability to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govscielo.br The resulting mixture of the acylated product and the unreacted alcohol can then be separated.

The choice of lipase, acyl donor, and solvent significantly influences the efficiency and enantioselectivity of the resolution. nih.govacs.org Vinyl acetate (B1210297) is a commonly used acyl donor because the byproduct, acetaldehyde, is volatile and its removal drives the reaction forward. acs.org

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. jocpr.com In the context of tertiary alcohols, which are often challenging substrates due to steric hindrance, certain lipases and esterases have shown effectiveness. rsc.orgoup.com

The kinetic resolution of racemic tertiary alcohols can be achieved through enantioselective transesterification, where the enzyme catalyzes the transfer of an acyl group to one of the alcohol enantiomers. scielo.br Lipase A from Candida antarctica (CAL-A) has been successfully used for the resolution of tertiary benzylic bicyclic alcohols, achieving high conversions and excellent enantiomeric excesses. scielo.br Challenges in the enzymatic resolution of tertiary alcohols include lower enzyme activity and enantioselectivity compared to secondary alcohols. rsc.orgoup.com

Stereoselective Synthesis of this compound and Related Chiral Branched Alcohols

The construction of chiral tertiary alcohols, particularly those with adjacent stereocenters, presents a significant synthetic challenge. Various stereoselective chemical methods have been developed to address this.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. organicchemistrytutor.com The addition of a Grignard reagent to a ketone or ester can produce a tertiary alcohol. organicchemistrytutor.comacs.org Achieving diastereoselectivity in these reactions, especially when creating vicinal stereocenters, often requires the use of chelating agents or chiral auxiliaries. For instance, the LaCl₃·2LiCl-mediated addition of organometallic reagents to ketones has been shown to proceed with high diastereoselectivity, likely through a chelated intermediate. nih.gov The diastereoselective double Grignard reaction on a modified sugar has also been reported for the construction of a chiral tertiary alcohol. acs.org

Enantioselective Strategies for Tertiary Alcohol Formation

The asymmetric addition of organometallic reagents to prochiral ketones is a direct route to enantiomerically enriched tertiary alcohols. benthamdirect.comresearchgate.net This field has seen significant progress with the development of chiral catalysts and ligands that can effectively control the facial selectivity of the nucleophilic attack. benthamdirect.comnih.gov

Strategies include the use of chiral ligands to modify organometallic reagents, such as organozinc and Grignard reagents. nih.govnih.gov Rhodium-catalyzed asymmetric addition of arylboronic acids to ketones has also emerged as a powerful method, offering good functional group tolerance. scispace.comrsc.org

Table 2: Enantioselective Addition Reactions for Tertiary Alcohol Synthesis

| Reaction Type | Reagent/Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Grignard Addition | Grignard reagents with biaryl chiral ligands | Ketones | Tertiary alcohols | Up to 95% |

| Enantioselective Organozinc Addition | Dialkylzincs with chiral bifunctional ligands | Ketones | Tertiary alcohols | High ee |

| Rh-catalyzed Arylboronic Acid Addition | Arylboronic acids with Rh/WingPhos catalyst | N-heteroaryl ketones | α-heteroaryl tertiary alcohols | Excellent ee |

Kinetic Resolution Techniques for Chiral Tertiary Alcohols

Kinetic resolution is a key strategy for separating enantiomers of chiral tertiary alcohols. scielo.br While enzymatic methods are common, non-enzymatic catalytic approaches have also been developed. However, the kinetic resolution of tertiary alcohols remains challenging due to their steric bulk. researchgate.netscielo.br

A significant advancement is the development of dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.org The first example of a DKR of a racemic tertiary alcohol was achieved by combining a lipase-catalyzed resolution with a biocompatible oxovanadium catalyst for racemization. rsc.org Highly enantioselective kinetic resolution of α-branched acyclic ketones has also been achieved through catalytic cyanosilylation, providing access to chiral tertiary cyanohydrins. chinesechemsoc.org

Rearrangement Reactions in the Formation of Congested Tertiary Alcohols

The synthesis of sterically hindered tertiary alcohols, such as this compound, presents a considerable challenge in organic chemistry. Direct alkylation of a ketone or ester precursor with bulky organometallic reagents can be inefficient due to steric hindrance. Rearrangement reactions offer a powerful alternative, enabling the construction of these complex structures through the migration of a carbon or hydride group to an adjacent electron-deficient center. These reactions often proceed through carbocation intermediates, where the rearrangement is driven by the formation of a more stable carbocation. Key examples of such transformations include the Pinacol rearrangement, the Wagner-Meerwein rearrangement, and acid-catalyzed rearrangements of epoxides.

A notable strategy for creating highly congested tertiary alcohols involves the nih.govnih.gov-sigmatropic rearrangement of Breslow intermediates. nih.govacs.orgnih.gov These intermediates, generated in situ from N-allyl thiazolium salts and aldehydes, can undergo homolytic fragmentation to form a radical pair that recombines to yield a tertiary homoallylic alcohol. nih.gov This method is particularly effective for synthesizing sterically demanding structures. nih.govacs.orgnih.gov

Another powerful method is the acid-catalyzed rearrangement of 1,2-diols, famously known as the Pinacol rearrangement. libretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of one hydroxyl group, which then departs as water to generate a carbocation. A subsequent 1,2-migration of an adjacent alkyl, aryl, or hydride group leads to the formation of a ketone or aldehyde. libretexts.orgmasterorganicchemistry.com For unsymmetrical diols, the reaction pathway is dictated by the formation of the more stable carbocation intermediate. chemistrysteps.com This principle can be strategically employed to synthesize specific, highly substituted alcohols. The semipinacol rearrangement, a variation that can occur under basic conditions, is also highly valuable in complex syntheses. libretexts.org

The Wagner-Meerwein rearrangement is another fundamental carbocation-driven reaction that can be utilized. jk-sci.comslideshare.netnumberanalytics.com Typically initiated by the protonation of an alcohol and subsequent loss of water, this reaction involves a acs.orgCurrent time information in Bangalore, IN.-shift to form a more stable carbocation, which can then be trapped by a nucleophile or deprotonated to an alkene. jk-sci.com This rearrangement is particularly useful for altering carbon skeletons and relieving ring strain in cyclic systems. slideshare.netpsgcas.ac.in

Acid-catalyzed rearrangements of epoxides also provide a versatile route to tertiary alcohols. researchgate.netosaka-u.ac.jp The reaction is initiated by the protonation of the epoxide oxygen, followed by nucleophilic attack or rearrangement. The regioselectivity of the ring-opening is influenced by the electronic and steric environment of the epoxide. osaka-u.ac.jp In certain cases, Lewis acids are employed to facilitate these transformations. core.ac.ukcore.ac.uk

The following table illustrates hypothetical precursors that could undergo rearrangement to form the target compound, this compound, or its structural analogs.

| Precursor Name | Precursor Structure | Rearrangement Type | Potential Product |

|---|---|---|---|

| 3,4-Dimethyl-octane-3,4-diol | A 1,2-diol | Pinacol Rearrangement | 4-Methyl-octan-4-one |

| 2-Ethyl-3-methyl-1-heptene oxide | An epoxide | Acid-Catalyzed Epoxide Rearrangement | 2-Ethyl-3-methylheptanal |

| Neopentyl-type alcohol | A primary alcohol with a quaternary α-carbon | Wagner-Meerwein Rearrangement | Rearranged alkene or substituted product |

The following table provides examples of rearrangement reactions leading to congested tertiary alcohols, based on published research findings.

| Reaction Type | Substrate | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| nih.govnih.gov Radical Deconstruction of Breslow Intermediates | N-allyl thiazolium salts and benzaldehyde (B42025) derivatives | In situ formation | Formation of highly hindered tertiary homoallylic alcohols via a radical pair recombination. | nih.govacs.orgnih.gov |

| Pinacol Rearrangement | Unsymmetrical 1,2-diols | Acid (e.g., H₂SO₄) | The reaction proceeds through the formation of the more stable carbocation, directing the outcome of the rearrangement. | chemistrysteps.com |

| Wagner-Meerwein Rearrangement | Neopentyl alcohols | Acid | Used to rearrange highly branched compounds and can involve a 1,2-shift to form a more stable carbocation. | slideshare.net |

| Acid-Catalyzed Epoxide Rearrangement | Tetrasubstituted epoxides | Chiral N-triflyl phosphoramide | Enantioselective synthesis of chiral ketones bearing α all-carbon quaternary stereocenters. | dicp.ac.cn |

| Borinic Acid-Catalyzed Rearrangement | 2,3-Epoxy alcohols | Diarylborinic acids with a halide salt | Promotes a Type II rearrangement with net retention of configuration. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 3 Ethyl 2 Methylheptan 3 Ol

Oxidative Transformations of Tertiary Alcohols

The oxidation of alcohols is a fundamental reaction in organic chemistry, typically resulting in the formation of aldehydes, ketones, or carboxylic acids. However, the outcome of oxidation is highly dependent on the substitution of the alcohol's carbinol carbon (the carbon atom bonded to the hydroxyl group).

Tertiary alcohols, such as 3-Ethyl-2-methylheptan-3-ol, are generally resistant to oxidation under standard conditions. studymind.co.ukbyjus.comchemguide.co.uk This resistance stems from the absence of a hydrogen atom on the carbinol carbon. studymind.co.ukbyjus.comchemguide.co.uk For oxidation to a carbonyl compound to occur, this hydrogen is typically removed. chemguide.co.uk Strong oxidizing agents under harsh conditions, such as vigorous heating, can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller molecules.

The oxidation of secondary alcohols readily yields ketones. This process involves the removal of the hydrogen from the hydroxyl group and the hydrogen from the carbinol carbon. In contrast, tertiary alcohols like this compound lack the necessary hydrogen on the carbinol carbon, preventing the formation of a ketone via a similar mechanism. studymind.co.ukbyjus.com

Specific regioselective oxidation studies on this compound are not extensively documented in publicly available literature. The inherent resistance of tertiary alcohols to oxidation without carbon-carbon bond cleavage makes such transformations challenging. Research in this area would likely focus on novel catalytic systems or reagents capable of activating the C-H bonds of the alkyl chains, a process that would be difficult to control with precision.

Dehydration Reactions and Alkene Product Distribution

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. For tertiary alcohols like this compound, this reaction proceeds readily under relatively mild conditions, such as heating in the presence of a strong acid like sulfuric or phosphoric acid. libretexts.orglibretexts.orglibretexts.org

The dehydration of tertiary alcohols typically follows an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.orglibretexts.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). quora.com Subsequently, the departure of the water molecule results in the formation of a tertiary carbocation intermediate. quora.com This carbocation is relatively stable due to the electron-donating effects of the surrounding alkyl groups. In the final step, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond and regenerating the acid catalyst. libretexts.org

For this compound, the initial carbocation formed is already tertiary, so a rearrangement to a more stable carbocation is not expected. libretexts.org

When multiple types of beta-hydrogens (hydrogens on carbons adjacent to the carbocation) are available for abstraction, a mixture of alkene isomers can be formed. The distribution of these products is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgucalgary.caadichemistry.com

In the dehydration of this compound, there are three different adjacent carbons from which a proton can be removed, potentially leading to three different alkene products. The predicted major product, according to Zaitsev's rule, would be the most substituted alkene.

Table 1: Potential Alkene Products from the Dehydration of this compound

| Alkene Product Name | Structure | Substitution Pattern | Predicted Yield |

| 3-Ethyl-2-methylhept-2-ene | CH3-CH=C(CH2CH3)-CH2CH2CH2CH3 | Tetrasubstituted | Major |

| 3-Ethyl-2-methylhept-3-ene | CH3-CH(CH3)-C(=CH2)-CH2CH2CH2CH3 | Disubstituted | Minor |

| (E/Z)-3-Isopropylhept-3-ene | CH3-CH(CH3)-CH=C(CH2CH3)-CH2CH2CH3 | Trisubstituted | Intermediate |

Note: The formation of (E/Z)-3-Isopropylhept-3-ene would involve a rearrangement, which is less likely but possible.

Functional Group Interconversions at the Tertiary Alcohol Moiety

The hydroxyl group of this compound serves as a key site for functional group interconversions, allowing for the synthesis of a variety of other compound classes.

Conversion to Halides

The conversion of this compound to the corresponding alkyl halide is a fundamental substitution reaction. Due to the tertiary nature of the alcohol, this transformation proceeds readily via a unimolecular nucleophilic substitution (SN1) mechanism. libretexts.orgjove.commasterorganicchemistry.com

The reaction with hydrogen halides (HCl, HBr, HI) is a common method. The reactivity order of these acids is HI > HBr > HCl. libretexts.org The SN1 mechanism involves three main steps:

Protonation: The alcohol is protonated by the strong acid, forming a good leaving group (water). libretexts.org

Carbocation Formation: The protonated alcohol dissociates to form a stable tertiary carbocation and a water molecule. libretexts.orgyoutube.com

Nucleophilic Attack: The halide ion (e.g., Cl⁻, Br⁻) acts as a nucleophile, attacking the electrophilic carbocation to form the alkyl halide product. libretexts.orgyoutube.com

Because the reaction proceeds through a planar carbocation, if the starting alcohol were enantiomerically pure, the resulting product would be a racemic mixture of the corresponding alkyl halide. masterorganicchemistry.com

| Reagent | Product | Mechanism | Notes |

|---|---|---|---|

| Concentrated HCl | 3-Chloro-3-ethyl-2-methylheptane | SN1 | Reaction is slower than with HBr or HI. libretexts.org |

| Concentrated HBr | 3-Bromo-3-ethyl-2-methylheptane | SN1 | A common and effective method. |

| Concentrated HI | 3-Iodo-3-ethyl-2-methylheptane | SN1 | Most reactive of the hydrogen halides. libretexts.org |

Derivatization to Other Functional Classes

Beyond conversion to halides, the tertiary alcohol moiety can be transformed into other functional groups, although some common alcohol reactions are hindered.

Esterification: Direct esterification of tertiary alcohols with carboxylic acids under standard acidic conditions is often challenging because the conditions favor dehydration to form alkenes. google.com However, methods have been developed for the direct esterification of tertiary alcohols. One such method involves reacting the alcohol with a carboxylic acid in a non-aqueous system using a sulfonic acid cation exchange resin with a macro-reticular structure as a catalyst. google.com Another approach involves the reaction with boric acid, though the resulting esters can be unstable. researchgate.net

Acylation: Acylation involves reacting the alcohol with an acid halide or anhydride to form an ester. This can be a more effective method than direct Fischer esterification for sterically hindered tertiary alcohols. libretexts.org

Oxidation: Tertiary alcohols like this compound are resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for typical oxidation mechanisms that form a carbonyl group.

| Reaction Type | Reagent(s) | Product Class | Notes |

|---|---|---|---|

| Esterification | Carboxylic Acid / Sulfonic Acid Cation Exchange Resin | Ester | Requires specific non-aqueous conditions to avoid dehydration. google.com |

| Acylation | Acid Halide or Anhydride | Ester | A common method for forming esters from alcohols. libretexts.org |

| Oxidation | Standard Oxidizing Agents (e.g., CrO₃, KMnO₄) | No Reaction | Tertiary alcohols lack the necessary alpha-hydrogen for oxidation. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Water |

| 2-Carboxyphenylboronic acid |

| Oxalic acid |

| 3-Chloro-3-ethyl-2-methylheptane |

| 3-Bromo-3-ethyl-2-methylheptane |

| 3-Iodo-3-ethyl-2-methylheptane |

| Boric acid |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 2 Methylheptan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H and ¹³C NMR spectra of 3-Ethyl-2-methylheptan-3-ol are characterized by a series of signals corresponding to the chemically non-equivalent nuclei in its structure. The chemical shifts (δ) are influenced by the local electronic environment, with the electronegative hydroxyl group and the alkyl branching playing key roles in the observed values.

The ¹H NMR spectrum would display distinct signals for the methyl, methylene (B1212753), and methine protons. The hydroxyl proton (OH) typically appears as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature. The protons of the various alkyl groups (n-butyl, ethyl, and isopropyl) would exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C3) is significantly deshielded and appears at a characteristic downfield shift for a tertiary alcohol. The chemical shifts of the other carbons are consistent with a branched aliphatic structure.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on empirical data for similar structures. Actual experimental values may vary.

| Atom Position | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | CH₃ (of isopropyl) | ~0.90 | Doublet (d) | ~17-18 |

| 2 | CH (of isopropyl) | ~1.8-2.0 | Multiplet (m) | ~38-40 |

| 3 | C-OH (quaternary) | - | - | ~75-78 |

| - | OH | ~1.0-2.0 (variable) | Singlet (s, broad) | - |

| 1' | CH₂ (of ethyl) | ~1.5-1.6 | Quartet (q) | ~33-35 |

| 2' | CH₃ (of ethyl) | ~0.85 | Triplet (t) | ~8-9 |

| 1'' | CH₂ (of n-butyl) | ~1.4-1.5 | Multiplet (m) | ~45-47 |

| 2'' | CH₂ (of n-butyl) | ~1.2-1.4 | Multiplet (m) | ~27-29 |

| 3'' | CH₂ (of n-butyl) | ~1.2-1.4 | Multiplet (m) | ~23-24 |

| 4'' | CH₃ (of n-butyl) | ~0.92 | Triplet (t) | ~14-15 |

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations within each alkyl chain:

Between the methine (H2) and methyl (H1) protons of the isopropyl group.

Between the methylene (H1') and methyl (H2') protons of the ethyl group.

Sequential correlations between H1'', H2'', H3'', and H4'' protons of the n-butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of each carbon signal based on the already assigned proton signals, confirming, for example, which ¹³C signal at ~14 ppm corresponds to the terminal methyl of the n-butyl group versus the methyl of the ethyl group.

Correlations from the isopropyl methyl protons (H1) to the isopropyl methine carbon (C2) and, crucially, to the quaternary carbon C3.

Correlations from the ethyl methyl protons (H2') to the ethyl methylene carbon (C1') and the quaternary carbon C3.

Correlations from the n-butyl methylene protons (H1'') to adjacent carbons in the chain (C2'' and C3'') and to the central quaternary carbon C3. These long-range correlations connect all three alkyl substituents to the central C3 atom, leaving no ambiguity in the molecular connectivity. youtube.com

For a flexible acyclic molecule like this compound, rotation around the numerous single bonds results in a dynamic equilibrium of multiple conformations (rotamers). Advanced NMR experiments can provide insight into the preferred spatial arrangement of the atoms.

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are primary tools for this purpose. auremn.org.br These experiments detect protons that are close in space, regardless of whether they are connected through bonds. By analyzing the intensities of cross-peaks in a NOESY spectrum, it is possible to deduce the time-averaged proximity of different proton groups. This data can help establish the predominant conformations by revealing which alkyl groups preferentially orient themselves near each other. nih.gov This analysis, often combined with quantum mechanical calculations, allows for a more detailed understanding of the molecule's three-dimensional structure in solution. amanote.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features based on fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the fragmentation of tertiary alcohols is highly characteristic. The molecular ion (M⁺) peak for this compound (MW = 158.28) is expected to be very weak or entirely absent, which is a common feature for tertiary alcohols. chemistrynotmystery.comwhitman.eduwhitman.edu

The primary fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. This cleavage results in the formation of a stable, resonance-stabilized oxonium ion and a neutral alkyl radical. There are three possible α-cleavage pathways for this molecule:

Loss of a butyl radical (•C₄H₉): M - 57, resulting in an ion at m/z 101.

Loss of an ethyl radical (•C₂H₅): M - 29, resulting in an ion at m/z 129.

Loss of an isopropyl radical (•C₃H₇): M - 43, resulting in an ion at m/z 115.

The relative abundance of these fragment ions depends on the stability of the carbocation formed and the stability of the radical lost. The most abundant fragment ion often forms the base peak of the spectrum. Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would produce a peak at M - 18 (m/z 140). libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 158 | [C₁₀H₂₂O]⁺ | Molecular Ion (M⁺) - Expected to be weak or absent whitman.eduslideshare.net |

| 140 | [C₁₀H₂₀]⁺ | [M - H₂O]⁺ |

| 129 | [C₈H₁₇O]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 115 | [C₇H₁₅O]⁺ | [M - C₃H₇]⁺ (Loss of isopropyl radical) |

| 101 | [C₆H₁₃O]⁺ | [M - C₄H₉]⁺ (Loss of butyl radical) |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that couples the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. shimadzu.com

For purity analysis , a diluted sample of this compound is injected into the GC. The components of the sample are separated based on their boiling points and interactions with the capillary column's stationary phase. A pure sample will yield a single, sharp peak in the resulting chromatogram at a specific retention time. The presence of other peaks would indicate impurities, which can then be identified by their individual mass spectra.

For isomer analysis , GC is particularly effective. Structural isomers of C₁₀H₂₂O, such as other tertiary alcohols or primary/secondary alcohols like 1-decanol (B1670082) or 2-decanol, will have different physicochemical properties and thus different retention times, allowing for their effective separation. vurup.skresearchgate.net Furthermore, since the central carbon (C3) of this compound is a stereocenter, the compound exists as a pair of enantiomers ((R)- and (S)-isomers). While standard GC columns cannot separate enantiomers, specialized chiral stationary phases can be used to resolve the racemic mixture into two distinct peaks, allowing for the analysis of enantiomeric purity. gcms.cz

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds. The energies of these vibrations are quantized and correspond to specific frequencies, which are typically observed as absorption bands in an IR spectrum or scattering peaks in a Raman spectrum. The position, intensity, and shape of these spectral bands are characteristic of the types of bonds present (e.g., O-H, C-H, C-O, C-C) and their local chemical environment. For a tertiary alcohol like this compound, vibrational spectroscopy is particularly effective for identifying the key functional groups: the hydroxyl (-OH) group and the complex branched alkyl framework.

Characteristic Absorption Band Analysis for Hydroxyl and Alkyl Groups

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its hydroxyl and alkyl moieties. Analysis of these bands allows for unambiguous confirmation of its molecular architecture.

Hydroxyl Group (-OH) Vibrations:

The hydroxyl group gives rise to some of the most prominent and easily identifiable bands in the vibrational spectrum of an alcohol.

O-H Stretching: The O-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase (liquid or solid), where molecules of this compound are in close proximity, intermolecular hydrogen bonding causes the O-H stretching band to appear as a strong and characteristically broad absorption in the infrared spectrum, typically in the range of 3200–3600 cm⁻¹. pressbooks.puborgchemboulder.comopenstax.org In contrast, a spectrum of an unassociated alcohol, such as in a dilute solution in a non-polar solvent, would show a sharper, less intense peak near 3600 cm⁻¹. openstax.org

C-O Stretching: The stretching vibration of the C-O bond in a tertiary alcohol is a strong band found in the fingerprint region of the IR spectrum. For tertiary alcohols, this absorption is typically observed between 1100 and 1210 cm⁻¹. quimicaorganica.orgspectroscopyonline.com This peak's position helps distinguish it from primary (around 1050 cm⁻¹) and secondary (around 1100 cm⁻¹) alcohols. quimicaorganica.org

O-H Bending: The in-plane bending of the O-H bond can also be observed, often appearing as a broad band around 1350 ± 50 cm⁻¹. spectroscopyonline.com

Alkyl Group (C-H and C-C) Vibrations:

The branched alkyl structure, comprising methyl (-CH₃) and methylene (-CH₂) groups, produces a series of characteristic absorption bands.

C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds are typically the highest frequency vibrations after the O-H stretch. These absorptions are found in the 2850–3000 cm⁻¹ region. orgchemboulder.com The presence of both methyl and methylene groups results in multiple overlapping peaks, corresponding to both symmetric and asymmetric stretching modes.

C-H Bending: The bending (deformation) vibrations of the C-H bonds occur at lower frequencies. Methyl groups exhibit a characteristic asymmetric bending vibration around 1450-1470 cm⁻¹ and a symmetric "umbrella" mode around 1370-1380 cm⁻¹. orgchemboulder.com The presence of the isopropyl group (-CH(CH₃)₂) adjacent to the tertiary carbon may cause the umbrella mode to split into two distinct bands. Methylene groups show a "scissoring" deformation near 1470-1450 cm⁻¹. orgchemboulder.com

C-C Vibrations: Carbon-carbon bond stretching and skeletal vibrations occur at lower frequencies in the fingerprint region (below 1300 cm⁻¹) and are generally weaker than C-H or C-O vibrations. orgchemboulder.com While complex and often difficult to assign individually, this pattern of peaks is unique to the specific molecular structure, acting as a molecular "fingerprint".

The following tables summarize the expected characteristic vibrational frequencies for this compound in both Infrared and Raman spectroscopy.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Hydroxyl (-OH) |

| 2995 - 2950 | Strong | C-H Asymmetric Stretch | Alkyl (-CH₃, -CH₂) |

| 2890 - 2860 | Medium-Strong | C-H Symmetric Stretch | Alkyl (-CH₃, -CH₂) |

| 1470 - 1450 | Medium | C-H Bend (Scissoring/Asymmetric) | Alkyl (-CH₂, -CH₃) |

| 1380 - 1370 | Medium | C-H Bend (Umbrella Mode) | Alkyl (-CH₃) |

| 1210 - 1100 | Strong | C-O Stretch | Tertiary Alcohol |

| ~650 | Weak, Broad | O-H Wag (Out-of-plane bend) | Hydroxyl (-OH) |

Table 2: Expected Raman Active Modes for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2995 - 2860 | Very Strong | C-H Stretches (Symmetric & Asymmetric) | Alkyl (-CH₃, -CH₂) |

| 1470 - 1440 | Medium | C-H Bends | Alkyl (-CH₂, -CH₃) |

| 1300 - 1000 | Medium | C-C Stretches (Skeletal Modes) | Alkyl Framework |

| 890 - 800 | Medium | C-C Skeletal Modes | Alkyl Framework |

Computational Chemistry and Theoretical Investigations of 3 Ethyl 2 Methylheptan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of 3-Ethyl-2-methylheptan-3-ol. DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Energy Minimization and Conformational Analysis

The flexible alkyl chains of this compound give rise to a multitude of possible three-dimensional arrangements, or conformers. Energy minimization and conformational analysis are crucial for identifying the most stable structures, which in turn govern the compound's physical and chemical properties.

Computational studies on analogous, smaller tertiary alcohols, such as tert-butyl alcohol, have demonstrated the utility of DFT in determining the relative energies of different conformers. nih.gov For this compound, a systematic conformational search would involve the rotation around each single bond, followed by geometry optimization to find the local energy minima. The results of such an analysis would reveal the most populated conformations at a given temperature.

Table 1: Representative DFT Calculated Relative Energies for Conformers of an Analogous Tertiary Alcohol (tert-Butyl Alcohol)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Staggered | B3LYP/6-31G(d) | 0.00 |

| Eclipsed | B3LYP/6-31G(d) | 3.52 |

Note: This data is for the analogous compound tert-butyl alcohol and is intended to be representative of the type of results obtained from conformational analysis.

Transition State Modeling for Reaction Mechanisms

Transition state modeling using quantum chemical methods is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies and gain insights into the feasibility of different reaction pathways.

A common reaction for tertiary alcohols is acid-catalyzed dehydration. Theoretical calculations for the dehydration of analogous tertiary alcohols have successfully mapped out the reaction pathway, involving protonation of the hydroxyl group, loss of water to form a carbocation intermediate, and subsequent deprotonation to yield an alkene. arxiv.org Similar studies on this compound would allow for the prediction of the major and minor alkene products and the determination of the reaction kinetics.

Table 2: Representative Calculated Activation Energy for the Dehydration of an Analogous Tertiary Alcohol (2-propanol)

| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) |

| Protonation of alcohol | DFT/B3LYP | ~5-10 |

| Loss of water | DFT/B3LYP | ~20-30 |

| Deprotonation | DFT/B3LYP | ~2-5 |

Note: This data is for the analogous compound 2-propanol and is intended to be representative of the type of results obtained from transition state modeling.

Spectroscopic Property Prediction

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of this compound. Theoretical predictions of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure.

For instance, the vibrational frequencies calculated using DFT can be assigned to specific molecular motions, aiding in the interpretation of experimental IR and Raman spectra. researchgate.net Studies on tert-butyl alcohol have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net Similarly, the prediction of NMR chemical shifts is a powerful tool for structural elucidation, especially for complex molecules with many non-equivalent protons and carbons.

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies for an Analogous Tertiary Alcohol (tert-Butyl Alcohol)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | ~3650 | ~3620 |

| C-H stretch | ~2980 | ~2970 |

| C-O stretch | ~1180 | ~1205 |

Note: This data is for the analogous compound tert-butyl alcohol and is intended to be representative of the type of results obtained from spectroscopic property prediction.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules and their interactions over time. This approach is particularly useful for understanding the properties of this compound in the liquid state and in solution.

Hydrogen Bonding Networks of Tertiary Alcohols

The hydroxyl group of this compound allows it to act as both a hydrogen bond donor and acceptor, leading to the formation of complex hydrogen-bonding networks in the pure liquid. MD simulations can provide a detailed picture of these networks, including the average number of hydrogen bonds per molecule, the distribution of cluster sizes, and the dynamics of hydrogen bond formation and breaking.

Simulations of other alcohols, from methanol (B129727) to tert-butyl alcohol, have revealed that they form chain-like and cyclic aggregates. aip.orgnih.gov Given the steric hindrance around the hydroxyl group in this compound, it is expected that the hydrogen-bonding network will be less extensive compared to primary or secondary alcohols.

Table 4: Representative Hydrogen Bond Analysis from MD Simulations of an Analogous Tertiary Alcohol (tert-Butyl Alcohol)

| Property | Value |

| Average number of H-bonds per molecule | 1.5 - 2.0 |

| Predominant cluster size | Dimers, Trimers |

| Average H-bond lifetime | 1-5 picoseconds |

Note: This data is for the analogous compound tert-butyl alcohol and is intended to be representative of the type of results obtained from MD simulations.

Solvent Effects on Reactivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. MD simulations can be used to study solvent effects on the reactivity of this compound at a molecular level. By simulating the molecule in different solvent environments, researchers can investigate how the solvent stabilizes reactants, products, and transition states.

For reactions involving charged intermediates, such as the carbocation formed during the dehydration of this compound, polar solvents are expected to have a significant stabilizing effect, thereby increasing the reaction rate. MD simulations can quantify these effects by calculating the free energy of solvation for the different species involved in the reaction.

Table 5: Representative Solvation Free Energies for a Tertiary Carbocation in Different Solvents

| Solvent | Dielectric Constant | Relative Solvation Free Energy (kcal/mol) |

| Water | 78.4 | 0.0 (Reference) |

| Ethanol (B145695) | 24.5 | +5-10 |

| Hexane | 1.9 | +20-30 |

Note: This data is representative and illustrates the general trend of solvent effects on the stability of a carbocation intermediate.

Computational Investigations into this compound Remain Largely Unexplored

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of the chemical compound this compound. While general principles of stereochemistry and conformational analysis are well-established in organic chemistry, specific computational studies detailing the stereochemical prediction and conformational energetics of this particular tertiary alcohol are not present in the public domain.

The inherent structural complexity of this compound, which features two chiral centers at carbons 2 and 3, gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). A comprehensive computational analysis would be required to determine the relative stabilities of these diastereomers and enantiomers. Such a study would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to optimize the geometry of each stereoisomer and calculate their electronic energies. The results would provide insight into which spatial arrangement is the most energetically favorable.

Furthermore, the conformational landscape of this compound is expected to be complex due to the free rotation around its numerous single bonds. The molecule possesses several rotatable bonds, and the interplay of steric hindrance and intramolecular forces between the ethyl, methyl, and pentyl groups, as well as the hydroxyl group, would lead to a multitude of possible conformers. A detailed conformational analysis would involve mapping the potential energy surface by systematically rotating key dihedral angles and calculating the energy of the resulting conformers. This process would identify the lowest energy (most stable) conformations and the energy barriers between them.

Despite the foundational knowledge that allows for a qualitative prediction of its stereochemical and conformational properties, the absence of specific computational research on this compound means that no quantitative data on its stereoisomer energies or conformational preferences can be reported at this time. The generation of detailed data tables and in-depth research findings, as requested, is contingent on future computational studies being performed and published by the scientific community.

Research Applications and Broader Scientific Context of Branched Tertiary Alcohols

Role as Reference Standards in Chromatographic and Spectroscopic Analysis

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. An ideal internal standard in chromatography is a compound that is chemically similar to the analyte but is not naturally present in the sample. scioninstruments.com It should also be well-resolved from other components in the chromatogram. scioninstruments.com While direct evidence for the use of 3-Ethyl-2-methylheptan-3-ol as a chromatographic standard is not prominent in the literature, its parent alkane, 3-ethyl-2-methylheptane, is utilized as a reference compound in gas chromatography and mass spectrometry for analyzing complex mixtures.

The structural similarity of branched tertiary alcohols to various analytes, combined with their predictable fragmentation patterns in mass spectrometry, makes them suitable candidates for such applications. acs.orgjove.com In gas chromatography, the choice of an internal standard is critical, and compounds like isopropanol (B130326) and tert-butanol (B103910) have been evaluated for the determination of blood ethanol (B145695) levels. d-nb.infonih.gov For more complex analyses, a range of alcohols may be considered to find one that does not interfere with the sample matrix. chromforum.org The mass spectra of alcohols show characteristic fragmentation patterns, such as the loss of water and alpha-cleavage, which aid in their identification. jove.comlibretexts.orgslideshare.net

Utility as Model Compounds in Reaction Mechanism Studies

The study of reaction mechanisms is fundamental to advancing the field of organic chemistry. Branched tertiary alcohols serve as excellent model compounds for investigating various reaction types due to their specific structural constraints. For instance, tertiary alcohols are resistant to oxidation under conditions that would readily oxidize primary and secondary alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. monash.edulibretexts.orgbyjus.com This resistance makes them useful for studying the selectivity of oxidizing agents.

Furthermore, the dehydration of tertiary alcohols to form alkenes is a classic example of an E1 elimination reaction, which proceeds through a carbocation intermediate. masterorganicchemistry.com The stability of the resulting tertiary carbocation facilitates this reaction. stackexchange.comresearchgate.net Kinetic studies on the dehydration of a series of branched alcohols have provided valuable insights into the effects of carbon chain length and substitution on reaction rates and product selectivity. researchgate.netosti.govescholarship.org The photocatalytic conversion of tertiary alcohols on surfaces like titanium dioxide has also been a subject of mechanistic studies, revealing unexpected reaction pathways such as disproportionation into an alkane and a ketone. acs.orgnih.gov These studies are important for understanding photocatalytic processes and designing more efficient catalysts. acs.orgnih.gov

Application as Building Blocks in Complex Organic Synthesis

The synthesis of complex organic molecules, including natural products and pharmaceuticals, often relies on the use of versatile building blocks. solubilityofthings.com Chiral tertiary alcohols, in particular, are important structural motifs found in many biologically active compounds. researchgate.net The construction of these sterically congested centers is a significant challenge in synthetic organic chemistry. researchgate.net

Various synthetic strategies have been developed to access chiral tertiary alcohols with high enantioselectivity. researchgate.net These alcohols can then be further elaborated into more complex structures. numberanalytics.com While specific examples of the use of this compound as a building block are not widely reported, the broader class of branched tertiary alcohols is of significant interest. For example, highly congested tertiary homoallylic alcohols can be synthesized and subsequently transformed into other functional groups. libretexts.org The development of new catalytic methods for the asymmetric synthesis of tertiary alcohols is an active area of research, as it opens up new avenues for the creation of novel molecules with potential applications in medicine and materials science. mdpi.comchinesechemsoc.orgntu.edu.sg

Exploration in Materials Science Research (General Academic Perspectives)

In materials science, the properties of polymers and other materials are highly dependent on the structure of their monomeric units. Alcohols, including branched tertiary alcohols, can be used as monomers, solvents, and reactants in the synthesis of polymers such as polyesters and polyurethanes. numberanalytics.comnumberanalytics.com The incorporation of branched structures into a polymer backbone can significantly influence its physical properties, such as its glass transition temperature, solubility, and degradation profile.

For instance, isobutanol, a branched-chain alcohol, is used as a raw material for coating resins. m-chemical.co.jpchemexcorpindia.comatamanchemicals.com Tertiary amyl alcohol serves as an additive in coatings and resins to enhance stability and performance. vinatiorganics.com In the realm of high-solids coatings, alcohols can be added to improve viscosity stability. kinampark.com The use of alcohols as reducing agents in controlled radical polymerization techniques like AGET-ATRP (Activators Generated by Electron Transfer for Atom Transfer Radical Polymerization) has also been explored, although tertiary alcohols like tert-butyl alcohol were found to be less efficient in this specific system. researchgate.net The photodegradation of branched alcohols is another area of interest, with potential applications in developing more sustainable materials. core.ac.ukrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-2-methylheptan-3-ol, and how do reaction conditions influence yield?

- Methodology : Tertiary alcohols like this compound are typically synthesized via nucleophilic addition of Grignard reagents to ketones. For example, reacting ethylmagnesium iodide with a substituted heptanone precursor (e.g., 2-methylheptan-3-one) in anhydrous ether under controlled temperature (0–5°C) ensures optimal yield. Post-reaction hydrolysis with ammonium chloride or dilute acid is critical to isolate the product .

- Key Variables : Solvent purity, reaction temperature, and stoichiometric ratios of reagents directly affect side-product formation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm branching and hydroxyl group placement. For instance, a singlet in C NMR at ~70 ppm indicates the tertiary alcohol carbon .

- GC-MS : High-resolution mass spectrometry distinguishes molecular ion peaks (expected m/z ≈ 158) and fragmentation patterns unique to branched alkanols .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use fume hoods for volatile organic compound (VOC) mitigation, as tertiary alcohols can release irritants. Refer to SDS protocols for spill management and personal protective equipment (PPE), including nitrile gloves and safety goggles .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in acid-catalyzed dehydration?

- Methodology : Dehydration under sulfuric acid (HSO) or phosphoric acid (HPO) produces alkenes via E1 or E2 mechanisms. Use kinetic studies (e.g., varying acid concentration) and H isotopic labeling to distinguish between mechanisms. Steric hindrance at the β-carbon favors Saytzeff elimination, forming more substituted alkenes .

- Data Interpretation : Monitor product distribution via GC-MS and correlate with computational models of transition-state energies .

Q. What role does this compound play in surface adsorption studies, and how can its interactions with indoor oxidants be quantified?

- Methodology : Deploy quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption kinetics on materials like silica or cellulose. Pair with FTIR spectroscopy to identify surface-bound intermediates (e.g., alkoxy radicals) during ozone or NO exposure .

- Challenges : Differentiate between physisorption and chemisorption using temperature-programmed desorption (TPD) .

Q. How can contradictions in reported boiling points or spectral data for this compound be resolved?

- Approach :

Reproducibility : Validate purity via HPLC or Karl Fischer titration to rule out solvent/impurity effects .

Comparative Analysis : Cross-reference data with NIST Chemistry WebBook entries for analogous tertiary alcohols (e.g., 2-Methylheptan-2-ol, boiling point ~140–145°C) .

Error Source Identification : Assess instrument calibration (e.g., NMR referencing to TMS) and environmental conditions (e.g., atmospheric pressure during distillation) .

Methodological Notes

- Synthesis Optimization : For scaled-up production, consider continuous-flow reactors with immobilized catalysts (e.g., Pd nanoparticles) to enhance selectivity and reduce waste .

- Advanced Analytics : Combine X-ray crystallography (for solid-state structure) and dynamic light scattering (DLS) to study aggregation behavior in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.